Standard Enthalpy of Formation: The Full Alkali‑Metal Series Quantified Side‑by‑Side
In a single, internally consistent study using alkaline hydrolysis and aqueous solution calorimetry, Burgess et al. determined the standard enthalpies of formation for the complete alkali‑metal hexafluoroantimonate series [1]. The caesium salt registers the most exothermic value at –2082 ± 15 kJ mol⁻¹, which is 22 kJ mol⁻¹ more exothermic than LiSbF₆ and 2 kJ mol⁻¹ more exothermic than KSbF₆. This ordering – CsSbF₆ > KSbF₆ > NaSbF₆ ≈ LiSbF₆ – reflects the increasing lattice stability with larger cation radius and provides a direct thermochemical fingerprint for distinguishing the caesium congener from its lighter analogues.
| Evidence Dimension | Standard enthalpy of formation, ΔH_f°(s) (kJ mol⁻¹) |
|---|---|
| Target Compound Data | CsSbF₆(s): –2082 ± 15 |
| Comparator Or Baseline | LiSbF₆(s): –2062 ± 5; NaSbF₆(s): –2060 ± 6; KSbF₆(s): –2080 ± 3; AgSbF₆(s): –1653 ± 3 |
| Quantified Difference | CsSbF₆ is 20–22 kJ mol⁻¹ more exothermic than Li/Na analogues; 2 kJ mol⁻¹ more exothermic than KSbF₆ |
| Conditions | Alkaline hydrolysis and aqueous solution calorimetry at 298 K |
Why This Matters
The more exothermic ΔH_f° translates to a larger thermodynamic driving force for formation and higher lattice energy, which directly influences thermal decomposition onset, solubility in fluoride media, and suitability for high‑temperature synthesis routes – procurement decisions must account for these quantitative offsets.
- [1] Burgess, J., Fawcett, J., Peacock, R. D., & Rogers, D. (1982). The solution thermochemistry of antimony pentafluoride and some fluoroantimonates. Journal of Fluorine Chemistry, 21(1), 1–19. DOI:10.1016/S0022-1139(00)82279-4 View Source
